Abnormal Cannabidiol, commonly referred to as Abn-CBD, is a synthetic cannabinoid that has garnered attention in recent years for its unique properties and potential therapeutic applications. It is classified as an atypical cannabinoid, distinct from its more widely recognized counterpart, Cannabidiol (CBD). Abn-CBD is characterized by its structural modifications that impart different biological activities compared to typical cannabinoids.
Abn-CBD can be synthesized through various chemical processes, primarily involving the manipulation of natural cannabinoid precursors such as olivetol and chiral allylic alcohols. These synthetic pathways allow for the production of Abn-CBD in controlled laboratory settings, ensuring purity and consistency in the final product. The compound has been studied for its potential pharmacological benefits, particularly in the context of inflammation and metabolic disorders.
Abn-CBD is classified under the category of non-psychotropic cannabinoids, meaning it does not produce the psychoactive effects commonly associated with tetrahydrocannabinol. It is considered an ortho-isomer of CBD, highlighting its structural differences which influence its biological activity and receptor interactions.
The synthesis of Abn-CBD typically involves a one-step transformation utilizing Friedel-Crafts reactions. This method allows for the efficient formation of the compound from readily available precursors. The process generally includes:
The synthesis process has been refined to improve selectivity for Abn-CBD over other isomers. For instance, studies have shown that adjusting reaction times and temperatures can influence the regioselectivity of the product formation. Density-functional theory calculations have been utilized to predict reaction outcomes and optimize conditions for higher yields of Abn-CBD while reducing the formation of undesired products.
The molecular structure of Abn-CBD features a unique arrangement that distinguishes it from CBD. It possesses a pentyl chain similar to CBD but differs in the positioning of certain functional groups due to its ortho configuration.
Abn-CBD undergoes various chemical reactions typical of cannabinoids, including:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor these reactions and assess product purity. These methods allow researchers to identify impurities and ensure compliance with quality standards.
Abn-CBD interacts with cannabinoid receptors in the human body, primarily CB1 and CB2 receptors. Its mechanism involves:
Research indicates that Abn-CBD may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting apoptosis in certain cell types, suggesting potential applications in treating inflammatory diseases.
Relevant analyses often include spectroscopic methods (NMR, IR) to determine structural integrity and purity.
Abn-CBD has been explored for several applications within scientific research:
The discovery of Abn-CBD in 1974 marked a pivotal shift in cannabinoid research. Unlike phytocannabinoids derived directly from Cannabis sativa, Abn-CBD emerged as a synthetic regioisomer of cannabidiol (CBD) created through deliberate molecular rearrangement. This synthesis was part of a broader effort to explore cannabinoid analogs that bypassed the psychoactive effects mediated by canonical CB1 receptors. Early pharmacological studies revealed that Abn-CBD induced unexpected cardiovascular effects—such as vasodilation and hypotension—without activating CB1 or CB2 receptors. This hinted at a novel receptor system, catalyzing research into "atypical" cannabinoid pathways [4] [9].
Abn-CBD shares the molecular formula (C21H30O2) and atomic constituents with CBD but differs in atomic connectivity. The critical distinction lies in the transposition of the phenolic hydroxyl group and pentyl side chain. In CBD, the pentyl chain attaches to the resorcinol ring at C-1', while the hydroxyl groups occupy C-3' and C-5'. In Abn-CBD, the pentyl chain shifts to C-5', and hydroxyls relocate to C-1' and C-3'. This structural isomerism fundamentally alters 3D conformation and receptor binding:
Table 1: Structural and Pharmacological Comparison of Abn-CBD and CBD
Property | Abn-CBD | CBD |
---|---|---|
IUPAC Name | 4-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
Hydroxyl Positions | C-1' and C-3' | C-3' and C-5' |
Pentyl Chain Position | C-5' | C-1' |
Primary Receptors | GPR18, GPR55, CRBP1 | TRPV1, 5-HT1A, PPARγ |
Psychoactivity | None | None |
Abn-CBD’s lack of CB1-mediated psychoactivity positioned it as a candidate for targeting peripheral diseases. Breakthrough studies identified GPR18 and GPR55 as its primary molecular targets. GPR18, dubbed the "abnormal cannabidiol receptor," modulates microglial migration and endothelial function, while GPR55—a lysophosphatidylinositol (LPI) receptor—regulates cancer progression and metabolic inflammation. The 2010s saw expanded exploration into Abn-CBD’s effects on retinoid metabolism via CRBP1 binding and immune modulation in diabetes models [1] [2] [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8